2-[(3-methylphenoxy)methyl]-1,3-thiazole-4-carboxylic acid
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Overview
Description
2-[(3-methylphenoxy)methyl]-1,3-thiazole-4-carboxylic acid is an organic compound that features a thiazole ring, a carboxylic acid group, and a phenoxy methyl group The thiazole ring, containing both sulfur and nitrogen atoms, is known for its aromatic properties and significant reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-methylphenoxy)methyl]-1,3-thiazole-4-carboxylic acid typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.
Attachment of the Phenoxy Methyl Group: The phenoxy methyl group can be introduced via a nucleophilic substitution reaction. This involves reacting 3-methylphenol with a suitable halomethyl thiazole derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
2-[(3-methylphenoxy)methyl]-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the carboxylic acid group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the corresponding alcohol.
Substitution: The phenoxy methyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine); reactions often require acidic or basic catalysts.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
2-[(3-methylphenoxy)methyl]-1,3-thiazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to the bioactivity of the thiazole ring.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-[(3-methylphenoxy)methyl]-1,3-thiazole-4-carboxylic acid involves its interaction with various molecular targets:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. It can also intercalate with DNA, affecting transcription and replication processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-methylphenoxy)methyl]-1,3-thiazole-4-carboxylic acid
- 2-[(3-chlorophenoxy)methyl]-1,3-thiazole-4-carboxylic acid
- 2-[(3-methoxyphenoxy)methyl]-1,3-thiazole-4-carboxylic acid
Uniqueness
2-[(3-methylphenoxy)methyl]-1,3-thiazole-4-carboxylic acid is unique due to the specific positioning of the methyl group on the phenoxy ring, which can influence its reactivity and biological activity. This structural variation can lead to differences in the compound’s physicochemical properties, making it distinct from its analogs.
Properties
CAS No. |
1193069-30-5 |
---|---|
Molecular Formula |
C12H11NO3S |
Molecular Weight |
249.3 |
Purity |
95 |
Origin of Product |
United States |
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